2-Methyl-5-propionylfuran
Overview
Description
2-Methyl-5-propionylfuran is an organic compound belonging to the class of furans. It is characterized by a furan ring substituted with a methyl group at position 2 and a propionyl group at position 5. This compound is known for its role as a flavoring agent found in sesame seed oil and coffee .
Scientific Research Applications
2-Methyl-5-propionylfuran has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its role as a metabolite in plants and humans, contributing to metabolic pathways.
Medicine: Research explores its potential therapeutic properties and its role as a flavoring agent in pharmaceuticals.
Industry: It is utilized in the food industry as a flavoring agent and in the production of fragrances
Safety and Hazards
2-Methyl-5-propionylfuran is harmful if swallowed . It causes skin irritation and serious eye irritation . Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2-Methyl-5-propionylfuran, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a member of the class of furans . It is primarily used as a flavoring agent . The compound’s primary targets are taste and odor receptors, where it enhances the overall sensory experience .
Mode of Action
The compound interacts with taste and odor receptors, contributing to the flavor and aroma of various food products and beverages . It is used to add a sweet, caramel-like note to these items .
Pharmacokinetics
It is known that the compound is soluble in organic solvents but insoluble in water
Result of Action
The primary result of the action of this compound is the enhancement of flavor and aroma in food products and beverages . On a molecular level, this involves the activation of taste and odor receptors. On a cellular level, it can lead to signal transduction pathways being activated, resulting in the perception of taste and smell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in fat-rich environments due to its solubility in organic solvents . Furthermore, storage conditions can impact its stability, with recommendations for storage in a cool, dry place, away from direct sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-propionylfuran can be synthesized through the reaction of 2-methylfuran with propionic anhydride. The reaction is typically carried out in the presence of catalysts such as phosphoric acid and polyphosphoric acid at elevated temperatures (around 120°C). The reaction mixture is then cooled, and the product is extracted using dichloromethane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propionylfuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-methyl-5-propionic acid.
Reduction: Formation of 2-methyl-5-propionyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
2-Methylfuran: Lacks the propionyl group, making it less complex in structure.
5-Methyl-2-furyl-propanone: Similar structure but with different substitution patterns.
2-Methyl-5-pentanylfuran: Contains a longer alkyl chain, affecting its chemical properties.
Uniqueness: 2-Methyl-5-propionylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and its presence in natural sources like sesame seed oil and coffee further distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPZYAVKVFXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147458 | |
Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10599-69-6 | |
Record name | 1-(5-Methyl-2-furanyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10599-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-propionylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Methyl-2-furyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methyl-2-furyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PROPIONYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methyl-5-propionylfuran being identified in Nigerian bee propolis?
A1: The study by [Afolayan et al. (2022)] [] marks the first investigation into the volatile components of Nigerian bee propolis. The identification of this compound, alongside other compounds, contributes to a broader understanding of the chemical diversity present in this natural product. While the study doesn't delve into the specific properties or activities of this compound, its presence adds to the complexity of the volatile oil profile, which demonstrably exhibits various biological activities. Further research is needed to elucidate the specific role and potential of this compound within this matrix.
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